7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Table 1: Key Features of Triazatricyclo Compounds in Drug Design
| Feature | Role in Medicinal Chemistry | Example in Target Compound |
|---|---|---|
| Tricyclic Core | Stabilizes binding conformation | 1,7,9-triazatricyclo[8.4.0.03,8] |
| Imino Group (-NH) | Participates in hydrogen bonding | 6-imino substituent |
| Ethoxypropyl Side Chain | Enhances solubility and diffusion | 7-(3-ethoxypropyl) moiety |
Such features enable these compounds to act as kinase inhibitors, antimicrobial agents, or modulators of metabolic pathways. For example, 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene demonstrates how sulfur incorporation can alter electronic properties for material science applications.
Research Objectives for Structural and Functional Characterization
Current research on 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide focuses on three objectives:
Elucidating Structure-Activity Relationships (SARs):
Systematic variation of side chains (e.g., replacing ethoxypropyl with methoxypropyl) aims to identify moieties that optimize target affinity. Studies on analogues like 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide reveal that phenylethyl groups enhance aromatic stacking interactions.Synthetic Methodology Development:
Multi-step protocols involving cyclization and functional group interconversion are critical. For instance, the synthesis of N,7-dicyclohexyl derivatives requires precise control of reaction temperatures and catalysts to achieve high yields.Biological Target Identification:
Hypoxia-selective cytotoxins like TTOs provide a template for probing mechanisms of action. Computational docking studies predict interactions with DNA repair enzymes or redox-sensitive proteins, which are validated via enzyme inhibition assays.
Table 2: Research Priorities for Target Compound
| Objective | Methodology | Expected Outcome |
|---|---|---|
| SAR Analysis | Side chain modification | Identification of optimal substituents |
| Synthesis Optimization | Cyclization under inert conditions | Scalable production with >90% purity |
| Target Validation | Molecular docking and enzymatic assays | Confirmation of mechanism of action |
These efforts aim to position the compound as a lead candidate for conditions requiring selective molecular targeting, such as oncology or infectious diseases.
Properties
Molecular Formula |
C26H29N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-3-34-15-7-14-30-23(27)20(25(32)28-13-12-19-8-5-4-6-9-19)16-21-24(30)29-22-11-10-18(2)17-31(22)26(21)33/h4-6,8-11,16-17,27H,3,7,12-15H2,1-2H3,(H,28,32) |
InChI Key |
ASEWQIJHXOUHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure and multiple functional groups that suggest potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclo framework characterized by:
- Functional Groups : Imine and carboxamide functionalities contribute to its chemical reactivity.
- Molecular Formula : C25H27N5O3
- Molecular Weight : 445.5 g/mol
This structural complexity allows for diverse interactions within biological systems.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound may inhibit or activate various enzymes, modulating metabolic pathways.
- Receptor Binding : It can influence signal transduction pathways by binding to receptors.
- Protein Interaction : The compound may affect the function or stability of proteins involved in cellular processes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
| Study C | A549 | 18 | Reactive oxygen species generation |
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
- Study on Anticancer Activity :
-
Antioxidant Efficacy Analysis :
- Research conducted on related compounds demonstrated significant radical scavenging activity through DPPH and ABTS assays, suggesting that the compound could be a candidate for further development as an antioxidant agent .
-
Antimicrobial Activity Assessment :
- A comparative study highlighted the antimicrobial efficacy of compounds with similar frameworks against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be extrapolated from methodologies and analogous systems described in the literature.
Functional Comparisons
- Organometallic Catalysts: Nobel Prize-winning organometallic compounds (e.g., Grubbs catalysts) highlight the role of nitrogen-rich ligands in catalysis. The target compound’s imino and triaza groups may enable metal coordination, though this is speculative without experimental data .
- Thermodynamic Stability : Software like ORTEP-3 and WinGX are used to model molecular geometries and stability. The ethoxypropyl and phenylethyl groups in the target compound likely influence solubility and steric hindrance, comparable to alkyl-substituted β-lactams or kinase inhibitors .
Table 1: Hypothetical Comparison with Analogues (Extrapolated from Evidence)
Q & A
Basic: What synthetic strategies are optimal for producing the compound with high purity?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF or THF enhance solubility of intermediates).
- Reaction time optimization (e.g., 12–24 hours for imine formation to ensure completion).
Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .
Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?
Answer:
A combination of techniques is required:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxamide group).
- ¹H/¹³C NMR resolves the complex tricyclic framework (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxypropyl side-chain signals at δ 1.2–3.5 ppm).
- Elemental analysis validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass) .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data.
- X-ray crystallography to resolve absolute configuration and validate bond lengths/angles.
- Dynamic NMR experiments to probe rotational barriers in flexible substituents (e.g., ethoxypropyl group).
Cross-validation with 2D NMR techniques (COSY, HSQC) can clarify ambiguous assignments .
Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?
Answer:
- Quantum mechanical calculations (e.g., using ORCA or NWChem) model transition states for reactions like hydrolysis or electrophilic substitution.
- Molecular dynamics (MD) simulations (GROMACS) assess solvent effects on stability.
- Density Functional Theory (DFT) predicts sites of nucleophilic/electrophilic attack (e.g., imino group susceptibility to oxidation).
These tools guide experimental design by prioritizing reaction conditions with the lowest activation energies .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Systematic substituent modification : Replace the ethoxypropyl group with shorter/longer alkoxy chains to assess hydrophobicity effects.
- In vitro bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
- Free-energy perturbation (FEP) calculations predict binding affinity changes upon structural modifications.
- Metabolic stability assays (e.g., liver microsome incubation) identify degradation hotspots (e.g., labile imino group) .
Advanced: What strategies optimize reaction yield when scaling up synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial design (e.g., varying temperature, catalyst loading, and solvent ratio) to identify critical parameters.
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- In-line analytics (PAT tools like ReactIR) monitor reaction progress in real time.
- Green chemistry principles : Substitute hazardous solvents (DMF) with biodegradable alternatives (Cyrene™) without compromising yield .
Basic: What are the critical stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) in sealed containers; lyophilization for hygroscopic intermediates.
- Temperature : Long-term storage at –20°C minimizes thermal degradation of the imino group.
Stability is validated via accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring .
Advanced: How to validate the compound’s biological target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- CRISPR/Cas9 knockouts : Compare activity in wild-type vs. target-deficient cell lines.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry in vitro.
- Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
